![molecular formula C15H14ClNO3 B2701118 4-chloro-2-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol CAS No. 1091617-54-7](/img/structure/B2701118.png)
4-chloro-2-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Optoelectronic Properties and Bioactivity
The synthesis and characterization of imine derivatives, including compounds with structural similarities to 4-chloro-2-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol, have shown significant insights into their optoelectronic properties and bioactivity. A comprehensive study involving single-crystal X-ray diffraction (XRD), Hirshfeld surface analysis, and computational methods like quantum chemical and molecular docking methods has been conducted. These imine derivatives exhibit potential inhibition properties against crucial proteins of SARS-CoV-2, highlighting their relevance in bioactivity research. The computational analysis sheds light on their molecular structure, offering a pathway for exploring these compounds in optoelectronic applications and as potential therapeutic agents against viral infections (Ashfaq et al., 2022).
Environmental Analysis
Research on phenolic compounds, including chlorophenols similar to the target compound, outlines their determination in water and industrial effluents. The use of liquid-solid extraction (LSE) followed by liquid chromatography with UV detection (LC-UV) showcases the methodological advancements in detecting priority pollutants. This study is pivotal for environmental monitoring and management, providing a foundation for analyzing similar compounds in various matrices (Castillo et al., 1997).
Conductivity and Band Gap Analysis
The synthesis and analysis of oligomer-metal complexes derived from Schiff base oligomers, such as oligo-2-[(4-chlorophenyl) imino methylene] phenol, highlight their significant optoelectronic properties. These studies explore the conductivity, band gap, and solubility in organic solvents, contributing to the understanding of their potential in materials science. Such research underpins the applications of these compounds in developing new materials with specific optoelectronic characteristics (Kaya & Koyuncu, 2006).
Crystallographic and Spectroscopic Studies
Crystallographic and spectroscopic studies on derivatives of salicylideneaniline, structurally related to 4-chloro-2-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol, provide insights into their molecular structure. These studies, including X-ray diffraction and NMR spectroscopy, offer detailed information on their configuration and potential applications in various scientific domains, such as material science and molecular electronics (Demirtaş et al., 2018).
Riboflavin Photosensitized Oxidation
Investigations into the riboflavin-sensitized photooxidation of chlorophenols have implications for understanding the environmental fate of such compounds. These studies help in assessing the potential formation of hazardous by-products like chlorinated dioxins in natural waters, contributing to environmental safety and pollution control measures (Plimmer & Klingebiel, 1971).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-2-[(2,5-dimethoxyphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-19-12-4-6-15(20-2)13(8-12)17-9-10-7-11(16)3-5-14(10)18/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDOFOQCSBPFDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



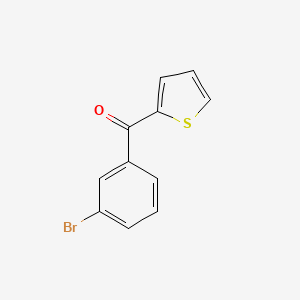
![N-phenyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2701039.png)
![[(3R)-1-tert-Butoxycarbonylpyrrolidin-3-yl]methylzinc iodide solution](/img/structure/B2701040.png)
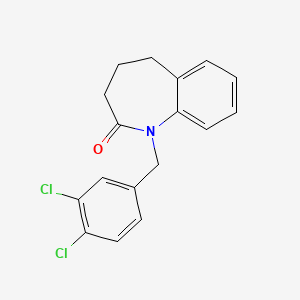
![2-(2-Chloropropanoylamino)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N,3-dimethylbutanamide](/img/structure/B2701047.png)
![3,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2701048.png)
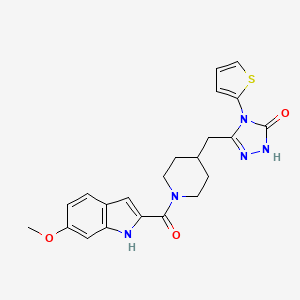
![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2701050.png)

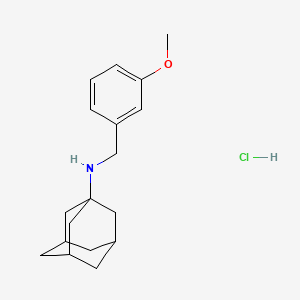
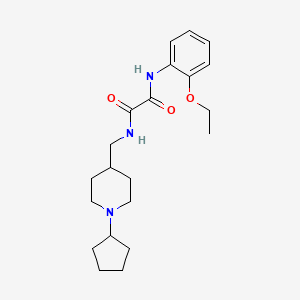
![N-(3,5-dimethylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2701058.png)